N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide: is an organic compound with the molecular formula C24H24ClNO3S. This compound is characterized by the presence of a sulfonyl group attached to a butanamide backbone, with two benzyl groups and a chlorophenyl group. It is a white crystalline solid that is soluble in organic solvents like ethanol and chloroform but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of benzene sulfonyl chloride to form 4-chlorobenzenesulfonyl chloride.
Amidation reaction: The 4-chlorobenzenesulfonyl chloride is then reacted with butanamide in the presence of a base such as triethylamine to form the sulfonyl butanamide intermediate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide can undergo oxidation reactions, particularly at the benzyl groups, forming benzaldehyde derivatives.
Reduction: The compound can be reduced at the sulfonyl group to form sulfinyl or sulfide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of sulfonyl-containing compounds on cellular processes. It serves as a model compound for understanding the interactions of sulfonyl groups with biological targets .
Medicine: It is investigated for its potential anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzyl groups. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated by its ability to form stable complexes with these targets, altering their activity and function .
Comparison with Similar Compounds
- N,N-dibenzyl-4-chlorobenzenesulfonamide
- N,N-dibutyl-4-chlorobenzenesulfonamide
- 4,4’-dichlorobenzophenone
- 4,4’-dichlorodiphenyl sulfone
Uniqueness: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZXNAOCZXDNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.